Bindarit

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Bindarit se puede sintetizar mediante un proceso de varios pasos que implica la reacción de 1-bencilindazol con ácido 2-bromo-2-metilpropanoico en presencia de una base . Las condiciones de reacción normalmente implican calentar la mezcla a 55 °C durante 3 horas . La estructura de this compound se confirma mediante técnicas como la espectroscopia de resonancia magnética nuclear (RMN), la espectrometría de masas de alta resolución (HR-MS) y el análisis elemental .

Métodos de Producción Industrial

En entornos industriales, this compound se produce optimizando las condiciones de reacción para lograr mayores rendimientos y pureza. La solubilidad de this compound en dimetilsulfóxido (DMSO) es superior a 16.2 mg/mL, lo que facilita su uso en diversas formulaciones . La solución madre se puede almacenar por debajo de -20 °C durante varios meses .

Análisis De Reacciones Químicas

Tipos de Reacciones

Bindarit experimenta diversas reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar productos oxidados correspondientes.

Reducción: Se pueden realizar reacciones de reducción para modificar la estructura del anillo de indazol.

Reactivos y Condiciones Comunes

Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del derivado deseado.

Principales Productos Formados

Aplicaciones Científicas De Investigación

Anti-inflammatory Effects

Bindarit has demonstrated significant anti-inflammatory effects in various experimental models. It inhibits the production of MCP-1 and other related chemokines, which are pivotal in monocyte recruitment and differentiation.

Case Studies:

- Arthritis : In models of adjuvant-induced arthritis, this compound reduced inflammation and joint damage by lowering MCP-1 levels .

- Pancreatitis : this compound has shown protective effects in severe acute pancreatitis models by modulating inflammatory responses .

Neuroprotection

Recent studies have highlighted this compound's neuroprotective capabilities, particularly in conditions involving neuroinflammation.

Case Studies:

- Experimental Autoimmune Encephalomyelitis : this compound reduced symptoms and inflammation in this model of multiple sclerosis .

- Hydrocephalus : In a neonatal hydrocephalus model, this compound improved brain development by suppressing proinflammatory microglial activation .

Cardiovascular Applications

This compound’s role in cardiovascular health has been investigated due to its ability to inhibit neointima formation after vascular injury.

Case Studies:

- Vascular Injury Models : In rat models of carotid artery injury, this compound reduced neointima formation significantly without affecting re-endothelialization . This effect was associated with decreased levels of MCP-1 and reduced proliferation of vascular smooth muscle cells .

Atherosclerosis Treatment

Innovative delivery mechanisms have been developed to enhance this compound's efficacy in treating atherosclerosis.

Case Studies:

- Biomimetic Delivery Systems : A recent study successfully used yeast-derived microcapsules for targeted delivery of this compound to atherosclerotic plaques, demonstrating improved therapeutic outcomes by reducing MCP-1 levels and monocyte recruitment .

Comparative Data Table

Mecanismo De Acción

Bindarit ejerce sus efectos inhibiendo la producción de proteínas quimioatractivas de monocitos (MCP), principalmente MCP-1, MCP-2 y MCP-3 . Interactúa con la proteína de unión a ácidos grasos 4 (FABP4), mejorando su expresión y localización nuclear . Esta interacción impacta las vías de señalización del receptor activado por proliferadores de peroxisomas γ (PPARγ) y la quinasa dependiente de lipopolisacárido (LPS) . Además, this compound modula la vía de señalización del factor nuclear-κB (NF-κB) inhibiendo la activación del promotor MCP-1 mediada por p65 y p65/p50 .

Comparación Con Compuestos Similares

Bindarit es único entre los derivados indazólicos debido a su inhibición específica de la síntesis de MCP y su amplia actividad antiinflamatoria . Los compuestos similares incluyen:

Indometacina: Un fármaco antiinflamatorio no esteroideo (AINE) con diferentes dianas moleculares.

Diclofenaco: Otro AINE con un mecanismo de acción distinto.

Celecoxib: Un inhibidor selectivo de la ciclooxigenasa-2 (COX-2) con propiedades antiinflamatorias.

La singularidad de this compound radica en su capacidad para modular quimiocinas específicas y sus posibles aplicaciones terapéuticas en diversas enfermedades inflamatorias y autoinmunes .

Actividad Biológica

Bindarit is a small molecule with significant anti-inflammatory properties, primarily known for its role as an inhibitor of monocyte chemotactic proteins (MCPs), particularly MCP-1. This compound has been investigated across various preclinical and clinical studies for its therapeutic potential in treating inflammatory diseases, cardiovascular conditions, and neuroinflammatory disorders. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and clinical implications.

This compound exerts its biological effects primarily through the inhibition of MCP-1 and related chemokines, which play a critical role in the recruitment of monocytes to sites of inflammation. The compound has been shown to modulate several signaling pathways:

- Inhibition of NF-κB Pathway : this compound significantly reduces the nuclear translocation of the NF-κB p65 subunit, thereby inhibiting the expression of pro-inflammatory cytokines and chemokines like IL-12β and IL-8 in response to lipopolysaccharide (LPS) stimulation .

- Modulation of FABP4 Activity : Recent studies indicate that this compound interacts with fatty acid-binding protein 4 (FABP4), enhancing its expression and nuclear localization, which may influence peroxisome proliferator-activated receptor γ (PPARγ) signaling pathways .

- Impact on Kinase Signaling : this compound has been shown to activate p38 MAPK signaling in inflammatory models, which is crucial for mediating cellular responses to stress and inflammation .

In Vitro Studies

In vitro experiments have demonstrated that this compound effectively inhibits MCP-1 production in monocytic-macrophagic cells. For instance, treatment with this compound resulted in a significant reduction in MCP-1 mRNA levels in both Raw 264.7 cells and primary bone marrow-derived macrophages (BMDMs) .

In Vivo Studies

This compound's efficacy has been evaluated in various animal models:

- Chikungunya Virus-Induced Arthritis : In a mouse model, this compound administration led to reduced inflammation and clinical symptoms following Chikungunya virus infection, highlighting its potential as a therapeutic agent against viral-induced inflammatory conditions .

- Neuroinflammation Models : this compound has demonstrated neuroprotective effects by suppressing pro-inflammatory microglial activation in models of neonatal hydrocephalus, suggesting its utility in treating neurodevelopmental disorders .

Clinical Trials

A notable phase II double-blind randomized trial assessed the efficacy of this compound in preventing restenosis after percutaneous coronary intervention (PCI). The study involved 148 patients divided into three treatment groups receiving different doses of this compound or placebo. Results indicated no significant differences in late loss between the groups, although trends suggested potential benefits at higher doses .

| Treatment Group | In-Segment Late Loss (ITT) | In-Stent Late Loss (ITT) |

|---|---|---|

| BND 600 mg | 0.54 | 0.74 |

| BND 1200 mg | 0.52 | 0.74 |

| Placebo | 0.72 | 1.05 |

Case Study 1: Chronic Pain Management

In an observational study conducted at two hospitals in India, patients treated with this compound reported significant reductions in chronic pain associated with inflammatory conditions. This suggests that this compound may offer a new avenue for managing chronic pain without the side effects commonly associated with traditional analgesics .

Case Study 2: Autoimmune Disorders

A case series involving patients with autoimmune encephalitis treated with this compound showed improvements in clinical symptoms and inflammatory markers. The modulation of MCPs was linked to decreased disease activity and improved neurological outcomes .

Propiedades

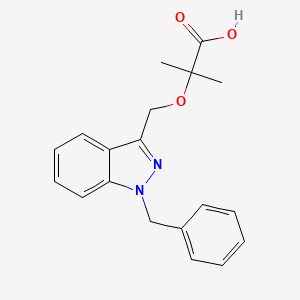

IUPAC Name |

2-[(1-benzylindazol-3-yl)methoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-19(2,18(22)23)24-13-16-15-10-6-7-11-17(15)21(20-16)12-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTHORRSSURHQPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OCC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30156660 | |

| Record name | Bindarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130641-38-2 | |

| Record name | Bindarit [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130641382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bindarit | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bindarit | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30156660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BINDARIT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQ11LH711M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.